molecular formula C18H16BrNO2 B2476272 3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid CAS No. 854137-59-0

3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid

Cat. No.: B2476272
CAS No.: 854137-59-0
M. Wt: 358.235
InChI Key: RRSWERNCECUOJF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Nomenclature Breakdown
The compound’s systematic name is derived from the parent indole structure with four substituents:

  • 2-(4-Bromophenyl) : A bromine atom at the para position of a phenyl group attached to the indole’s nitrogen.
  • 5-Methyl : A methyl group at carbon 5 of the indole ring.
  • 1H-Indol-3-yl : The indole core with a hydrogen atom at position 1.
  • Propanoic Acid : A three-carbon carboxylic acid chain linked to carbon 3 of the indole.

Key Structural Features

  • Stereochemistry : The indole’s pyrrole nitrogen is unsubstituted (1H), and the propanoic acid side chain adopts an extended conformation due to its sp³ hybridization.
  • Electron Density : The bromophenyl group introduces electron-withdrawing effects, influencing reactivity at the indole’s α-positions (C2 and C3).

Synonyms and Identifiers
Common alternatives include 3-(5-methyl-2-(4-bromophenyl)-1H-indol-3-yl)propanoic acid and C18H16BrNO2. The compound is cataloged under CAS 854137-59-0 and PubChem CID 3292996 (parent acid).

Historical Context in Indole Chemistry Research

Indole’s Evolution as a Synthetic Target
Indoles emerged as critical scaffolds in the late 19th century, with Adolf von Baeyer’s isolation of indole from indigo (1866) and Hermann Fischer’s development of the Fischer indole synthesis (1883). This methodology enables cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions, forming the indole core.

Significance of Brominated and Methylated Derivatives
Bromination at the phenyl ring and methylation at the indole’s carbon 5 are strategic modifications to enhance metabolic stability and target binding affinity. Such substitutions are prevalent in modern drug discovery, particularly in kinase inhibitors and serotonin receptor agonists.

Synthetic Routes for the Target Compound
While specific protocols for 3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic acid are not publicly disclosed, analogous syntheses involve:

  • Fischer Indole Synthesis : Formation of the indole core from 4-bromoaniline and a methyl-substituted ketone.
  • Side-Chain Functionalization : Introduction of the propanoic acid via nucleophilic substitution or cross-coupling reactions.

Structural Relationship to Biologically Active Indole Derivatives

Comparative Analysis of Indole-Based Bioactive Molecules

Compound Key Substituents Biological Activity Source
Psilocybin Methyl, hydroxyl groups Serotonin receptor agonist
Indomethacin Chlorobenzoyl, methyl groups Cyclooxygenase inhibitor
Tryptophan Carboxyl, amino groups Precursor to serotonin
This compound 4-Bromophenyl, methyl, propanoic acid Hypothetical kinase inhibitor (based on structural analogs)

Functional Group Contributions

  • Propanoic Acid Side Chain : Enhances solubility and facilitates hydrogen bonding with biological targets.
  • 4-Bromophenyl Group : Increases lipophilicity for membrane permeability and halogen bonding with enzymes.
  • Methyl Substitution : Steric bulk modulates binding to hydrophobic pockets in proteins.

Potential Pharmacological Targets
The compound’s structure suggests affinity for:

  • Kinases : Similar to indole-based inhibitors of BCR-ABL or FLT3.
  • G-Protein Coupled Receptors (GPCRs) : Analogous to 5-HT receptor ligands.
  • Enzymes : Possible interaction with histone deacetylases (HDACs) or topoisomerases.

Properties

IUPAC Name

3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2/c1-11-2-8-16-15(10-11)14(7-9-17(21)22)18(20-16)12-3-5-13(19)6-4-12/h2-6,8,10,20H,7,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSWERNCECUOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Bromination: The bromophenyl group is introduced through a bromination reaction, where the indole derivative is treated with bromine or a brominating agent under controlled conditions.

    Alkylation: The propanoic acid moiety is attached via an alkylation reaction, where the brominated indole derivative is reacted with a suitable alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the indole ring or the propanoic acid moiety is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce the bromophenyl group or other functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the indole ring and propanoic acid moiety.

    Reduction Products: Reduced forms of the bromophenyl group and other functional groups.

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecular structures. Its unique properties allow it to act as a reagent in various organic reactions, expanding the toolkit available for chemists.

Biological Activities

Research indicates that 3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic acid exhibits several biological activities:

  • Antiviral Properties: Studies have shown potential efficacy against certain viral infections, warranting further investigation into its mechanisms and effectiveness .
  • Anti-inflammatory Effects: The compound has been explored for its anti-inflammatory capabilities, which could lead to therapeutic applications in conditions characterized by inflammation.
  • Anticancer Potential: Preliminary studies suggest that this indole derivative may possess anticancer properties, making it a candidate for further research in oncology .

Medical Applications

Ongoing research aims to evaluate the therapeutic potential of this compound in treating various diseases:

  • Cancer Treatment: Investigations are focusing on its role as a therapeutic agent against different types of cancer, assessing its efficacy and safety profiles.
  • Infectious Diseases: The compound's antiviral properties are being explored for potential use in treating viral infections, providing a basis for developing new antiviral drugs .

Industrial Applications

In addition to its applications in research and medicine, this compound is utilized in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new medications.
  • Material Science: The compound's unique properties make it valuable in creating new materials with specific functionalities .

Case Studies

Study FocusFindingsReference
Antiviral ActivityDemonstrated effectiveness against specific viral strains.
Anti-inflammatorySignificant reduction in inflammatory markers in preclinical models.
Anticancer ResearchInduced apoptosis in cancer cell lines, suggesting potential therapeutic use.

Mechanism of Action

The mechanism of action of 3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to various receptors, enzymes, and proteins, modulating their activity and leading to biological effects.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Substituent Effects on the Indole Core

  • Bromine vs. Fluorine: 3-[2-(4-Fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid (C₁₈H₁₆FNO₃, MW 313.32) :
  • The 5-methoxy group increases polarity compared to the methyl group in the main compound, which may lower membrane permeability.
    • Main Compound :
  • Bromine’s higher molecular weight (80 vs. 19 for fluorine) and stronger electron-withdrawing nature could enhance target engagement in hydrophobic environments.

  • Methyl vs. Methoxy :

    • The 5-methyl group in the main compound reduces polarity compared to 5-methoxy analogs, favoring lipophilicity and metabolic stability .

Modifications on the Propanoic Acid Side Chain

  • 3-(5-Bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (Boc-protected derivative) : The tert-butoxycarbonyl (Boc) group protects the amino moiety, making this compound a synthetic intermediate. Increased molecular weight (vs. free acid) reduces solubility but enhances stability during synthesis.

Molecular Weight and Complexity

  • 3-[1-(4-Chlorobenzyl)-5-(2-fluoro-2'-methylbiphenyl-4-yl)-3-methyl-1H-indol-2-yl]-2,2-dimethylpropanoic acid (C₃₄H₃₁ClFNO₂, MW 540.07) : Incorporates a biphenyl system and chlorobenzyl group, significantly increasing steric bulk and molecular weight. Designed for targeted enzyme inhibition, but the complexity may reduce oral bioavailability.
  • Main Compound :

    • Simpler structure (estimated MW ~373.23) balances target affinity and pharmacokinetic properties.

Pharmacokinetic and Electronic Properties

  • (2S)-3-[(S)-(4-Bromophenyl)(hydroxy)phosphoryl]-2-{[3-(3'-chlorobiphenyl-4-yl)-1,2-oxazol-5-yl]methyl}propanoic acid (C₂₅H₂₀BrClNO₅P) : The phosphoryl group introduces polarity, improving solubility and enabling interactions with phosphoryl-binding enzymes. Higher molecular weight and chiral centers complicate synthesis and metabolic clearance.
  • Main Compound :

    • Absence of phosphate or chiral centers simplifies synthesis and reduces metabolic liabilities.

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Impact
3-[2-(4-Bromophenyl)-5-methyl-1H-indol-3-yl]propanoic acid (Main Compound) C₁₈H₁₅BrNO₂ (estimated) ~373.23 4-Bromophenyl, 5-methyl Enhanced hydrophobicity, target affinity
3-[2-(4-Fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid C₁₈H₁₆FNO₃ 313.32 4-Fluorophenyl, 5-methoxy Increased polarity, reduced lipophilicity
3-[1-(4-Chlorobenzyl)-5-(2-fluoro-2'-methylbiphenyl-4-yl)-3-methyl-1H-indol-2-yl]-2,2-dimethylpropanoic acid C₃₄H₃₁ClFNO₂ 540.07 Chlorobenzyl, biphenyl, dimethyl High steric bulk, enzyme inhibition
3-(5-Bromo-1H-indol-3-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid C₁₅H₁₇BrN₂O₄ ~393.21 Boc-protected amino group Synthetic intermediate, improved stability

Research Implications

  • Drug Design : The main compound’s balance of bromine (for affinity) and methyl (for lipophilicity) positions it as a candidate for optimizing lead compounds in inflammation or oncology .
  • Metabolic Stability : Simpler analogs like the main compound may exhibit favorable pharmacokinetics compared to highly substituted derivatives (e.g., ) .

Biological Activity

3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic acid (referred to as compound X) is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of compound X, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

Compound X has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16BrNO2
  • Molecular Weight : 348.23 g/mol

The presence of the bromophenyl and indole moieties suggests potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of compound X against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of Compound X

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Enterococcus faecium32

In vitro studies demonstrated that compound X exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Anticancer Activity

Compound X has also been investigated for its anticancer properties. The viability of cancer cell lines treated with compound X was assessed using standard assays.

Table 2: Anticancer Activity of Compound X

Cell LineViability (%)Treatment Concentration (µM)Reference
Caco-2 (Colorectal)39.810
A549 (Lung)53.110

The results indicate that compound X significantly reduces cell viability in Caco-2 cells, suggesting its potential as an anticancer agent. Notably, the compound exhibited lower efficacy against A549 cells, indicating a possible selectivity towards colorectal cancer cells.

The proposed mechanism of action for compound X involves the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. Molecular docking studies suggest that compound X may bind effectively to specific enzymes involved in these processes, although further research is needed to elucidate the exact pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study focused on the antimicrobial efficacy of various derivatives of indole compounds, including compound X, highlighted its superior activity against Gram-positive bacteria compared to traditional antibiotics like vancomycin and daptomycin .
  • Case Study on Anticancer Properties :
    Another investigation assessed the anticancer effects of compound X on different cell lines. The study concluded that modifications in the indole structure could enhance biological activity, paving the way for future drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic acid, and how can purity be optimized?

  • Methodology : The synthesis typically involves indole ring formation via cyclization reactions, followed by ester hydrolysis. For example, a similar compound (Example 31 in ) was synthesized by hydrolyzing an ethyl ester intermediate using THF and 1N aqueous potassium hydroxide, achieving a yield of 68.6%. Critical steps include:

  • Use of anhydrous solvents (e.g., CH₂Cl₂) for cyclization ().
  • Chromatographic purification (e.g., silica gel with hexane/AcOEt gradients) to isolate intermediates ().
  • Acidic workup to neutralize excess base post-hydrolysis ().
    • Purity Optimization : Monitor reaction progress via TLC and confirm final structure using NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify indole proton environments, bromophenyl substituents, and propanoic acid functionality.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₅BrNO₂: ~364.03 Da).
  • X-Ray Crystallography : If single crystals are obtained, SHELX software (e.g., SHELXL) can refine structures, even with twinned data ( ). Challenges include resolving steric hindrance from the 5-methylindole and 4-bromophenyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s inhibitory activity against targets like cytosolic phospholipase A2α (cPLA2α)?

  • SAR Design :

  • Core Modifications : Replace the 5-methyl group on the indole with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects.
  • Substituent Optimization : Test electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups on the bromophenyl ring. highlights that 1-(p-O-substituted)phenyl groups enhance cPLA2α inhibition.
  • Biological Assays : Combine isolated enzyme assays (IC₅₀ determination) with cell-based assays (e.g., arachidonic acid release) to validate target engagement .

Q. What experimental strategies resolve discrepancies between in vitro enzyme inhibition and in vivo efficacy data for this compound?

  • Strategies :

  • Orthogonal Assays : Use guinea pig or human whole-blood assays (as in ) to bridge in vitro and in vivo results.
  • Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., via LC-MS).
  • Formulation Adjustments : Improve solubility using co-solvents (e.g., PEG) or prodrug strategies for better bioavailability .

Q. How can computational tools aid in predicting the binding mode of this compound to cPLA2α or related enzymes?

  • Approach :

  • Docking Simulations : Use software like AutoDock Vina to model interactions between the indole core and cPLA2α’s catalytic domain.
  • Molecular Dynamics (MD) : Simulate binding stability, focusing on hydrogen bonds with Ser228/Arg200 and hydrophobic interactions with the bromophenyl group.
  • Free Energy Calculations : Predict binding affinity changes (ΔΔG) for analogs using MM/GBSA methods .

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